(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Beschreibung
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone features a bifunctional structure combining an imidazo[2,1-b]thiazole core with a 4-fluorophenyl group and a methyl substituent, linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine moiety. This design leverages the imidazothiazole scaffold’s rigidity and aromaticity for target engagement, while the piperazine ring enhances solubility and pharmacokinetic properties. The 4-fluorophenyl group may improve blood-brain barrier penetration, and the 4-methoxyphenyl substituent on piperazine likely modulates electronic and steric interactions with biological targets .
Eigenschaften
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-21(15-29(16)24)17-3-5-18(25)6-4-17)23(30)28-13-11-27(12-14-28)19-7-9-20(31-2)10-8-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNBYUZPJJOCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It is known that imidazole and thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, often resulting in antiproliferative effects.
Biochemische Analyse
Biochemical Properties
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis and tumor growth. The compound’s interaction with VEGFR2 leads to the inhibition of downstream signaling pathways, thereby reducing cancer cell viability.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells. Additionally, it influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of VEGFR2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to the suppression of angiogenesis and tumor growth. Additionally, the compound may interact with other proteins involved in cell cycle regulation, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over extended periods Long-term studies have indicated sustained antiproliferative effects, with continuous inhibition of cancer cell growth and viability
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound has demonstrated significant antiproliferative activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels. These interactions contribute to the compound’s antiproliferative effects by disrupting the metabolic homeostasis of cancer cells.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its biological effects. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity
Biologische Aktivität
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a thiazole derivative that exhibits significant biological activity across various domains, including anti-inflammatory, antimicrobial, and antitumor effects. Its complex structure combines imidazo[2,1-b]thiazole and piperazine moieties, which are known to enhance biological interactions.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The compound features a 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl group attached to a 4-(4-methoxyphenyl)piperazin-1-yl moiety. This unique combination is responsible for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN4OS |
| Molecular Weight | 420.51 g/mol |
| LogP | 4.4828 |
| Polar Surface Area | 29.35 Ų |
| Hydrogen Bond Acceptors | 3 |
Thiazole derivatives like this compound are known to interact with various biological targets, leading to multiple therapeutic effects:
- Antioxidant Activity : The compound may scavenge free radicals, decreasing oxidative stress in cells.
- Antimicrobial Effects : It has shown potential against various microbial strains, possibly by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is slightly soluble in water but soluble in alcohol and ether. This solubility profile suggests potential for oral bioavailability but may require formulation strategies for enhanced absorption.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of proliferation in human cancer cell lines compared to standard chemotherapeutics.
Antimicrobial Activity
Research has shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Properties
In animal models, the compound has been evaluated for its anti-inflammatory effects. Results indicate a reduction in inflammatory markers and alleviation of symptoms associated with inflammatory diseases.
Comparison with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Antitumor/Antimicrobial |
| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | 0.18 | Antimelanogenic |
| Other Thiazole Derivatives | Varies | Various |
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have shown that compounds similar to (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have been tested in picrotoxin-induced convulsion models, demonstrating high anticonvulsant effectiveness. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl rings enhances the anticonvulsant activity of these compounds .
| Compound | Effective Dose (ED50) | Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Analogue 1 | 18.4 mg/kg | 170.2 mg/kg | 9.2 |
| Analogue 2 | 24.38 mg/kg | 88.23 mg/kg | High |
Antitumor Activity
The compound and its analogues have also been investigated for their antitumor properties. Thiazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported that a thiazole-pyridine hybrid exhibited an IC50 of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil with an IC50 of 6.14 μM .
Case Study 1: Anticonvulsant Testing
A series of thiazole-based compounds were synthesized and evaluated for anticonvulsant activity using both electroshock and pentylenetetrazole (PTZ) models. The study found that modifications to the phenyl substituents significantly impacted efficacy, highlighting the importance of structural optimization in drug design .
Case Study 2: Antitumor Efficacy
In vitro studies on thiazole-pyridine hybrids showed that certain modifications led to enhanced cytotoxicity against cancer cell lines. These findings suggest that the strategic alteration of substituents can lead to more effective anticancer agents, emphasizing the need for further research into this class of compounds .
Analyse Chemischer Reaktionen
Key Steps:
-
Imidazo[2,1-b]thiazole Core Formation :
-
Piperazine Functionalization :
-
Amide Bond Formation :
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Catalytic and Solvent Systems
-
Coupling Reactions : HATU/DIPEA in DMF (room temperature, 12 h) .
-
Purification : Chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Analytical Characterization
-
HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
-
NMR : Distinct signals for imidazothiazole protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 3.1–3.5 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 463.2 [M+H]⁺ .
Stability and Degradation
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine Substituents
- Phenyl vs. 4-Methoxyphenyl: The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone () replaces the 4-methoxyphenyl group with a simple phenyl ring. Methoxy groups enhance hydrogen-bonding capacity, which may improve receptor binding affinity in the target compound .
- 4-Trifluoromethylphenyl: In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (), the trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability and altering electronic distribution compared to the target compound’s methoxy group. This substitution is common in CNS-targeting drugs due to its resistance to oxidative metabolism .
Core Heterocyclic Modifications
- Thiadiazole-Thiazolidinone Hybrid: The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces the imidazothiazole with a thiadiazole-thiazolidinone system. Thiazolidinones are associated with antimicrobial and antioxidant activities, suggesting divergent biological targets compared to the imidazothiazole core in the target compound .
Pyrazoline-Benzothiazole Derivatives :
describes 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , where a pyrazoline ring replaces the imidazothiazole. Pyrazolines are linked to antitumor and antidepressant activities, highlighting how core heterocycle changes can redirect pharmacological profiles .
Physicochemical and Pharmacokinetic Profiles
- Methoxy Group Impact : The 4-methoxyphenyl in the target compound improves solubility (logP ~3.5) compared to its phenyl analog (logP ~4.0) .
- Fluorine Contribution : The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with trifluoromethyl-containing analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted amines and ketones. For example, microwave-assisted cyclization (130°C, ethanol, 45 min) has been effective for imidazo[2,1-b]thiazole formation, achieving high yields (~80–86%) . Key steps include:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via microwave irradiation (e.g., 5-fluorobenzothiazole amine + 2-bromo-1-(4-methoxyphenyl)ethanone) .
- Step 2: Coupling with a piperazine derivative using a sulfonyl or carbonyl linker under reflux conditions (e.g., DMF/acetic acid, 2–6 h) .
Optimization involves solvent choice (ethanol for cyclization, DMF for coupling), temperature control, and catalyst selection (e.g., sodium acetate for thiazolidinone formation) .
Q. What spectroscopic techniques are critical for structural characterization, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR: Essential for confirming regiochemistry and substituent positions. For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.6 ppm, while methoxyphenyl protons appear as a singlet near δ 3.8 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 483 for a related imidazo-thiazole-piperazine methanone) validate the molecular formula .
- IR Spectroscopy: Absorbances at ~1650–1700 cm⁻¹ confirm carbonyl groups, while bands at ~1250 cm⁻¹ indicate C-F stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise due to molecular complexity?
Methodological Answer:
- Crystallization: Slow evaporation from ethanol/DMF mixtures often yields suitable crystals. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the lattice .
- Refinement: Use SHELXL for small-molecule refinement. Challenges include handling twinned data or near-centrosymmetric structures, where parameters like Rogers’ η or Flack’s x ensure accurate enantiomorph-polarity estimation .
- Key Metrics: Dihedral angles between the imidazo-thiazole core and substituent phenyl rings (e.g., 4.87° in molecule A vs. 4.04° in molecule B) reveal conformational flexibility .
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for carbonic anhydrase II inhibition?
Methodological Answer:
- Enzyme Assays: Use stopped-flow instruments (e.g., SX.18V-R Applied Photophysics) with CO2-saturated solutions in 10 mM Hepes buffer (pH 7.4) to measure inhibition kinetics. IC50 values for related compounds range from 12–350 nM .
- SAR Variables: Modify substituents on the piperazine (e.g., sulfonyl vs. carbonyl groups) or imidazo-thiazole (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to correlate changes with activity .
- Computational Docking: Compare binding poses (e.g., AutoDock Vina) to identify key interactions with catalytic zinc ions or hydrophobic pockets .
Q. How can contradictory results in pharmacological studies (e.g., varying inhibition potency) be resolved?
Methodological Answer:
- Buffer Conditions: Ionic strength (e.g., 0.1 M Na2SO4 vs. NaClO4) affects enzyme stability. For example, NaClO4 may destabilize the zinc center, reducing apparent potency .
- Structural Analogues: Compare with derivatives lacking the methoxyphenyl group (e.g., reduced lipophilicity decreases membrane permeability) .
- Data Normalization: Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) to standardize results across labs .
Q. What computational methods predict physicochemical properties and binding modes?
Methodological Answer:
- DFT Studies: Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for thiazole derivatives) to predict reactivity .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., water vs. DMSO) to assess bioavailability .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.2) and blood-brain barrier penetration, critical for CNS-targeted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
